![molecular formula C12H14FNO2S2 B2772665 5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034609-86-2](/img/structure/B2772665.png)
5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the sulfonyl group could potentially undergo substitution reactions, while the bicyclic heptane structure might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined by its molecular structure. These properties can be predicted using computational chemistry tools or determined experimentally .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have explored novel compounds to combat this disease. 5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (let’s call it Compound X) exhibits potent antileishmanial activity. In vitro studies demonstrated that Compound X effectively inhibits Leishmania aethiopica promastigotes, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Its mechanism of action involves targeting essential enzymes in the parasite.
Antimalarial Potential
Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health challenge. Existing antimalarial drugs face limitations due to drug resistance. Compound X shows promise as an antimalarial agent. In vivo studies on Plasmodium berghei-infected mice revealed significant suppression of parasitemia by Compounds 14 and 15, with Compound 15 achieving 90.4% suppression . Further investigations into their mode of action are warranted.
Antiviral Candidates
Compound X’s trifluoromethyl-piperidine moiety suggests potential antiviral activity. Researchers have synthesized derivatives of Compound X, such as 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compounds 6–9). These derivatives exhibit outstanding antiviral properties, making them attractive candidates for drug development .
Fluorinated Pyridines
Compound 108, a fluorinated pyridine derivative, is used for synthesizing biologically active compounds. While not directly related to Compound X, this highlights the broader utility of fluorinated heterocycles in drug discovery .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S2/c1-8-2-3-11(5-12(8)13)18(15,16)14-6-10-4-9(14)7-17-10/h2-3,5,9-10H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAKUHRNFFYNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane |
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